L-beta-aspartyl-L-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

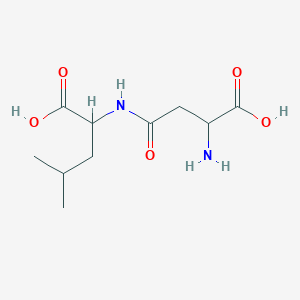

2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJILWQAFPUBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-beta-aspartyl-L-leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of L-beta-Aspartyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the dipeptide L-beta-aspartyl-L-leucine. This document outlines both chemical and enzymatic synthesis routes, details purification strategies to isolate the desired beta-isomer, and presents the necessary frameworks for data presentation and workflow visualization.

Introduction

This compound is a dipeptide characterized by the linkage of L-leucine to the beta-carboxyl group of L-aspartic acid. Unlike the more common alpha-linkage found in proteins, this beta-isomeric form can arise from non-ribosomal synthesis or as a byproduct of chemical peptide synthesis through the formation of an aspartimide intermediate. The controlled and selective synthesis of beta-aspartyl peptides is of significant interest for research into their metabolic roles, physiological effects, and potential as pharmaceutical agents.

This guide focuses on providing detailed experimental protocols and data presentation structures to aid researchers in the successful synthesis and purification of this compound.

Synthesis of this compound

Two primary approaches for the synthesis of this compound are presented: a selective chemical synthesis method and an enzymatic synthesis pathway.

Selective Chemical Synthesis

A reliable method for the synthesis of beta-aspartyl peptides involves the selective protection of the α-carboxyl group of aspartic acid, allowing for the specific activation and coupling of the β-carboxyl group.[1] A key intermediate in this process is (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid, which has the α-carboxyl group protected within the oxazolidinone ring.[1]

-

Preparation of (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid (Intermediate IIa): This intermediate is prepared from L-aspartic acid and a suitable benzyloxycarbonyl protecting agent.

-

Coupling Reaction:

-

Dissolve (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidineacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like N-hydroxysuccinimide (NHS) (1.1 equivalents).

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Add L-leucine benzyl ester (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Deprotection:

-

Following the coupling reaction, the protecting groups (benzyloxycarbonyl and benzyl ester) are removed via catalytic hydrogenolysis.

-

Dissolve the crude protected dipeptide in methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or HPLC).

-

-

Work-up:

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Enzymatic Synthesis

An alternative approach utilizes the enzyme glycosylasparaginase, which can catalyze the formation of beta-aspartyl peptides.[2] This method offers high selectivity under mild reaction conditions.

-

Reaction Setup:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 7.5).

-

Dissolve L-asparagine (as the beta-aspartyl donor) and L-leucine in the buffer.

-

Add purified glycosylasparaginase to the solution.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

-

Monitor the progress of the reaction by HPLC.

-

-

Enzyme Removal and Product Isolation:

-

Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change) or by using ultrafiltration to separate the enzyme from the product.

-

The resulting solution contains the crude this compound, which then requires purification.

-

Purification of this compound

The primary challenge in the purification of this compound is the separation of the desired beta-isomer from the corresponding alpha-isomer, which may be present as a byproduct, particularly in non-selective chemical synthesis methods.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective technique for this separation.[4]

Experimental Protocol:

-

Column and Solvents:

-

Utilize a C18 reversed-phase HPLC column.

-

Prepare two mobile phases:

-

Mobile Phase A: 0.1 M phosphate buffer, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

-

-

Chromatographic Conditions:

-

Dissolve the crude product in Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the peptides using a linear gradient of acetonitrile (Mobile Phase B) in the phosphate buffer (Mobile Phase A). A shallow gradient is recommended for optimal resolution of the isomers.[4]

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm).

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the desired peak.

-

Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the product by mass spectrometry.

-

-

Desalting:

-

Pool the pure fractions and remove the buffer salts using a desalting column or by lyophilization if a volatile buffer system (e.g., ammonium acetate) is used in a secondary purification step.

-

Data Presentation

Quantitative data from the synthesis and purification processes should be summarized in clear, structured tables for easy comparison and analysis.

| Table 1: Synthesis Reaction Parameters and Yields | |

| Parameter | Value |

| Synthesis Method | Chemical / Enzymatic |

| Starting Material (Aspartic Acid Derivative) | Amount (g, mmol) |

| Starting Material (L-Leucine Derivative) | Amount (g, mmol) |

| Coupling Agent / Enzyme | Name, Amount |

| Solvent / Buffer | Volume (mL) |

| Reaction Time | Hours |

| Reaction Temperature | °C |

| Crude Yield | g, % |

| Purity (by HPLC) | % Area |

| Table 2: Purification Parameters and Results | |

| Parameter | Value |

| Purification Method | RP-HPLC |

| Column | Type, Dimensions |

| Mobile Phase A | Composition, pH |

| Mobile Phase B | Composition |

| Gradient | %B over time |

| Flow Rate | mL/min |

| Sample Load | mg |

| Retention Time (α-isomer) | minutes |

| Retention Time (β-isomer) | minutes |

| Purified Yield | mg, % |

| Final Purity (by HPLC) | % Area |

Visualization of Workflows

Diagrams created using the DOT language provide a clear visual representation of the synthesis and purification workflows.

Caption: Chemical synthesis workflow for this compound.

Caption: Purification workflow for this compound.

References

- 1. I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides [jstage.jst.go.jp]

- 2. Glycosylasparaginase-catalyzed synthesis and hydrolysis of beta-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Dipeptide Instability: A Technical Guide to L-beta-aspartyl-L-leucine Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their inherent instability. L-beta-aspartyl-L-leucine, a dipeptide with a beta-amino acid residue, presents a unique stability profile that warrants in-depth investigation for its successful application in drug development. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, offering detailed experimental protocols and data presentation to aid researchers in this critical endeavor.

Chemical Stability: A Tale of Isomerization and Hydrolysis

The chemical stability of this compound is primarily dictated by the reactivity of the beta-aspartyl residue. Two principal degradation pathways are of concern: isomerization and hydrolysis. These reactions are significantly influenced by pH and temperature.

1.1. Degradation Pathways

Under both acidic and alkaline conditions, aspartyl-containing peptides are susceptible to degradation through the formation of a cyclic succinimide intermediate. In the case of this compound, this intermediate can subsequently hydrolyze to form the isomeric L-alpha-aspartyl-L-leucine or revert to the starting compound. Racemization at the alpha-carbon of the aspartyl residue can also occur via the succinimide intermediate, leading to the formation of D-beta-aspartyl-L-leucine and D-alpha-aspartyl-L-leucine.

Furthermore, the peptide bond between the beta-aspartyl and leucine residues is susceptible to hydrolysis, particularly under harsh acidic or alkaline conditions, leading to the formation of the individual amino acids, beta-aspartic acid and leucine.

1.2. Forced Degradation Studies

To elucidate the degradation profile and establish a stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the dipeptide to a range of stress conditions.

Table 1: Illustrative Forced Degradation Conditions and Potential Products

| Stress Condition | Reagents and Conditions | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24, 48, 72 hours | L-alpha-aspartyl-L-leucine, beta-Aspartic Acid, Leucine |

| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 2, 4, 8 hours | L-alpha-aspartyl-L-leucine, D-beta-aspartyl-L-leucine, D-alpha-aspartyl-L-leucine |

| Oxidative Stress | 3% H₂O₂ at room temperature for 24 hours | Potential oxidation products of the leucine side chain |

| Thermal Stress | Solid state at 80°C for 7 days | Isomers, Hydrolysis products |

| Photostability | ICH Q1B conditions (UV and visible light) | Minimal degradation expected |

Note: This table provides illustrative data based on the known degradation of similar peptides. Actual results for this compound may vary and require experimental verification.

Enzymatic Stability: The Beta-Amino Acid Advantage

A key feature of peptides containing beta-amino acids is their enhanced resistance to enzymatic degradation by proteases. This is a significant advantage for their potential as therapeutic agents.

2.1. Stability in Biological Matrices

The stability of this compound should be assessed in relevant biological fluids to predict its in vivo fate.

Table 2: Representative Enzymatic Stability Profile

| Biological Matrix | Incubation Conditions | Expected Half-life (t½) | Primary Degradation Mechanism |

| Simulated Gastric Fluid (SGF) | pH 1.2 with pepsin at 37°C | > 24 hours | High stability expected |

| Simulated Intestinal Fluid (SIF) | pH 6.8 with pancreatin at 37°C | > 12 hours | High stability expected |

| Human Plasma | 37°C | > 8 hours | Potential slow hydrolysis by peptidases |

Note: The half-life values are estimations based on the general resistance of beta-peptides to proteolysis and require experimental confirmation.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable stability data. The following are adapted protocols for key stability-indicating studies.

3.1. Protocol for Forced Degradation Studies

solubility profile of L-beta-aspartyl-L-leucine in various solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of the dipeptide L-beta-aspartyl-L-leucine. Due to the limited availability of experimental data for this specific molecule, this document synthesizes predicted solubility values, qualitative solubility assessments based on its constituent amino acids, and detailed, generalized experimental protocols for solubility determination. This guide is intended to serve as a foundational resource for researchers initiating studies involving this compound, providing both theoretical predictions and practical methodologies for empirical validation.

Introduction

This compound is a dipeptide comprised of L-aspartic acid and L-leucine, where the peptide bond is formed with the beta-carboxyl group of aspartic acid.[1] Understanding the solubility of this compound is critical for a wide range of applications, including its handling in experimental assays, formulation development in pharmaceuticals, and its study in biological contexts. As noted in the Human Metabolome Database, very few articles have been published on this compound, making predictive models and generalized experimental approaches essential for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C10H18N2O5 | PubChem[2] |

| Molecular Weight | 246.26 g/mol | PubChem[2] |

| XLogP3-AA (Predicted) | -2.8 | PubChem[2] |

| pKa (Strongest Acidic, Predicted) | 2.09 | HMDB |

| Physical Description | Solid | HMDB |

Quantitative Solubility Data

Currently, there is a lack of experimentally determined quantitative solubility data for this compound in various solvents. However, a predicted aqueous solubility value is available.

| Solvent | Predicted Solubility | Temperature | Method | Source |

| Water | 5.98 g/L | Not Specified | ALOGPS | HMDB |

Note: This value is computationally predicted and requires experimental verification. For comparison, the predicted water solubility of the alpha-isomer, L-aspartyl-L-leucine, is 5.83 g/L.

Qualitative Solubility Profile

Based on the structure of this compound, a qualitative solubility profile can be predicted. The molecule contains both a hydrophilic aspartyl residue and a hydrophobic leucyl residue.

To systematically predict its solubility, the overall charge of the peptide at neutral pH is considered.[3][4]

-

Acidic Residues: Aspartic acid contributes a negative charge (-1).

-

Basic Residues: There are no basic residues.

-

N-terminus: Contributes a positive charge (+1).

-

C-terminus: Contributes a negative charge (-1).

The overall charge is (-1) + (+1) + (-1) = -1. This makes this compound an acidic peptide .

-

Aqueous Solutions: As an acidic peptide, it is predicted to be more soluble in neutral to basic aqueous solutions (pH > pI).[5][6] Its solubility is likely to decrease in acidic conditions as it approaches its isoelectric point.

-

Organic Solvents: Due to the presence of the hydrophobic leucine side chain, some solubility in polar organic solvents can be expected. For peptides with a net charge, initial attempts at dissolution should be in water.[4] If solubility is limited, organic solvents such as DMSO, DMF, or methanol could be tested, though complete dissolution in purely nonpolar solvents is unlikely.[7][8] For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO followed by dilution with an aqueous buffer is a common strategy.[5][9]

Experimental Protocols

The following is a detailed, generalized protocol for determining the solubility of this compound. This method is based on the standard shake-flask technique.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid is necessary to ensure that saturation is reached.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be agitated continuously.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the standard solutions using HPLC/UPLC to generate a calibration curve.

-

Dilute the filtered sample from the saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC/UPLC method.

-

Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.

-

Visualizations

Experimental Workflow

References

- 1. H-Asp(Leu-OH)-OH | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 4. genscript.com [genscript.com]

- 5. jpt.com [jpt.com]

- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 7. bachem.com [bachem.com]

- 8. biobasic.com [biobasic.com]

- 9. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

An In-depth Technical Guide on L-beta-aspartyl-L-leucine: A Historical and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-beta-aspartyl-L-leucine is a dipeptide composed of L-beta-aspartic acid and L-leucine. Despite the biological significance of its constituent amino acids, this specific beta-dipeptide has been the subject of limited direct scientific inquiry. This technical guide provides a comprehensive historical and methodological overview of this compound, drawing from the broader context of peptide chemistry and the known properties of beta-aspartyl peptides. It covers the historical context of its discovery, plausible synthesis and characterization methodologies based on historical and current practices, and a discussion of its potential, though largely unexplored, biological significance. This document aims to serve as a foundational resource for researchers interested in the study of this and other non-canonical dipeptides.

Introduction

This compound is a hybrid peptide, a class of molecules containing at least two different types of amino acids (alpha, beta, gamma, or delta) linked by a peptide bond.[1] While alpha-peptides form the backbone of proteins and have been extensively studied, peptides containing beta-amino acids, such as this compound, represent a less explored area of biochemical research. The constituent amino acids, L-aspartic acid and L-leucine, were discovered in the early 19th century.[2] Leucine was first isolated in 1820 from skeletal muscle and wool.[2] Asparagine, a derivative of aspartic acid, was the first amino acid to be discovered in 1806 from asparagus.[2]

The direct scientific literature on this compound is sparse.[1] It has been detected, but not quantified, in some food sources, including poultry and pork. This guide synthesizes information from related fields to provide a thorough understanding of this dipeptide.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a baseline for its expected behavior in experimental settings.

| Property | Value | Source |

| Molecular Formula | C10H18N2O5 | PubChem[3] |

| Molecular Weight | 246.26 g/mol | PubChem[3] |

| IUPAC Name | 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | PubChem[3] |

| Physical Description | Solid (Predicted) | HMDB |

| XLogP3 | -2.8 | PubChem[3] |

Historical Synthesis and Characterization

Plausible Historical Synthesis Protocol

The synthesis of this compound would likely have been achieved through a solution-phase peptide synthesis approach, which was the standard before the advent of solid-phase synthesis.

Experimental Protocol: Solution-Phase Synthesis of this compound

-

Protection of Amino Acids:

-

L-aspartic acid would be protected at the alpha-carboxyl and amino groups. A common protecting group for the amino group was the benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932.[5] The beta-carboxyl group would be left unprotected to facilitate the desired beta-linkage.

-

L-leucine would be protected at the carboxyl group, for instance, as a methyl or ethyl ester.

-

-

Activation of the Beta-Carboxyl Group:

-

The unprotected beta-carboxyl group of the Cbz-protected L-aspartic acid would be activated to facilitate peptide bond formation. Methods available in the mid-20th century included conversion to an acid chloride or the use of coupling reagents like dicyclohexylcarbodiimide (DCC), which became widely used in the 1950s.

-

-

Coupling Reaction:

-

The activated Cbz-L-beta-aspartic acid would be reacted with the L-leucine ester in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide). The reaction would be stirred at room temperature for several hours to allow for the formation of the protected dipeptide, Cbz-L-beta-aspartyl-L-leucine methyl ester.

-

-

Deprotection:

-

The Cbz group would be removed by catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst).

-

The methyl ester of leucine would be removed by saponification (alkaline hydrolysis).

-

-

Purification:

-

The final product, this compound, would be purified from the reaction mixture. Early methods would have included recrystallization. Later, chromatographic techniques would have been employed for higher purity.

-

Historical Characterization Methods

The characterization of the synthesized dipeptide would have relied on the analytical techniques of the era.

Experimental Protocol: Characterization of this compound

-

Paper Chromatography:

-

This technique was a primary method for separating and identifying amino acids and peptides in the 1950s and 1960s.[6][7][8][9]

-

Method: A spot of the purified dipeptide solution would be applied to a sheet of filter paper. The edge of the paper would be dipped into a solvent mixture (e.g., n-butanol, acetic acid, and water). The solvent would move up the paper by capillary action, separating the components of the mixture based on their polarity. The position of the dipeptide would be visualized by spraying with a reagent like ninhydrin, which reacts with the free amino group to produce a colored spot.[10] The retention factor (Rf) value would be calculated and compared to standards.

-

-

Ion-Exchange Chromatography:

-

Developed and refined in the 1950s and 1960s, ion-exchange chromatography became a powerful tool for the quantitative analysis of amino acids and peptides.[11][12][13][14][15]

-

Method: The dipeptide solution would be loaded onto a column packed with an ion-exchange resin. By applying a series of buffers with varying pH and ionic strength, the dipeptide would be eluted from the column at a characteristic retention time, allowing for its separation and quantification.

-

-

Spectroscopy (Later Developments):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: From the 1960s onwards, NMR spectroscopy became an indispensable tool for structural elucidation of organic molecules, including peptides.[1][16][17] 1H NMR spectra would provide information about the different protons in the molecule, confirming the presence of both aspartyl and leucyl residues and potentially distinguishing between the alpha and beta linkages.

-

Mass Spectrometry (MS): The application of mass spectrometry to peptide analysis allowed for the precise determination of the molecular weight of the dipeptide, confirming its elemental composition.[18]

-

Modern Synthesis and Analysis

Modern peptide synthesis is dominated by solid-phase peptide synthesis (SPPS), a technique developed by R. Bruce Merrifield in the early 1960s.[5][19]

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is highly efficient for alpha-peptides, the synthesis of beta-aspartyl peptides can be a known side reaction, particularly when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[20] This occurs through the formation of a cyclic aspartimide intermediate, which can then be opened by a nucleophile to yield a mixture of alpha- and beta-aspartyl peptides.[4] To intentionally synthesize a beta-aspartyl peptide, one could leverage this known side reaction or use specifically designed beta-amino acid building blocks.

Experimental Workflow: Intentional Synthesis via Aspartimide Formation

Caption: Workflow for synthesizing this compound via aspartimide formation.

Modern Analytical Techniques

Modern analysis would involve high-performance liquid chromatography (HPLC) for purification and a combination of NMR spectroscopy and mass spectrometry for structural confirmation.

| Technique | Application for this compound |

| Reverse-Phase HPLC | Purification of the target dipeptide from the synthesis mixture and assessment of purity. |

| 1D and 2D NMR Spectroscopy | Unambiguous structural determination, including confirmation of the beta-aspartyl linkage through characteristic chemical shifts and correlations.[1][21] |

| High-Resolution Mass Spectrometry | Precise mass determination to confirm the elemental composition. Tandem MS (MS/MS) would provide fragmentation patterns to confirm the amino acid sequence.[18] |

Biological Significance and Signaling Pathways

There is a notable lack of direct research into the biological activities and signaling pathways of this compound. However, the known roles of its constituent amino acids provide a starting point for hypothesis-driven research.

Known Roles of Constituent Amino Acids

-

L-Aspartic Acid: Functions as an excitatory neurotransmitter, stimulating NMDA receptors, although less potently than glutamate.[22] It is also a key metabolite in the urea cycle and gluconeogenesis.[22]

-

L-Leucine: Is an essential branched-chain amino acid (BCAA) that plays a crucial role in stimulating muscle protein synthesis.[23][24] This is primarily mediated through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway.[23][25][26][27]

Signaling Pathway: Leucine Activation of mTOR

Caption: Simplified diagram of L-leucine's role in activating the mTOR signaling pathway.

Potential Roles of this compound

The presence of the beta-amino acid linkage makes this compound potentially more resistant to degradation by peptidases compared to its alpha-linked counterpart.[28] This increased stability could lead to different pharmacokinetic and pharmacodynamic properties if it were to have any biological activity. Research on other beta-aspartyl peptides has shown that their formation can alter or abolish the physiological effects of the parent alpha-peptide.

Future research could investigate whether this compound can:

-

Interact with receptors for its constituent amino acids.

-

Modulate the mTOR pathway.

-

Have any unique signaling properties as a dipeptide.

-

Serve as a biomarker for the consumption of certain foods.[1]

Conclusion

This compound remains a scientifically under-investigated dipeptide. This guide has provided a comprehensive overview based on the available, albeit limited, direct information and extensive related literature. The historical context of peptide chemistry allows for the reconstruction of plausible early synthesis and characterization methods. Modern techniques offer precise and efficient ways to synthesize and study this molecule. The biological role of this compound is an open question, with the known functions of its constituent amino acids providing a foundation for future exploration. This document serves as a detailed starting point for researchers and professionals in drug development who are interested in exploring the potential of this and other non-canonical peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Paper Chromatography in the Study of the Structure of Peptides and Proteins [ouci.dntb.gov.ua]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 193.16.218.141 [193.16.218.141]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. warwick.ac.uk [warwick.ac.uk]

- 19. digital.library.unt.edu [digital.library.unt.edu]

- 20. researchgate.net [researchgate.net]

- 21. chab.ethz.ch [chab.ethz.ch]

- 22. Aspartic acid - Wikipedia [en.wikipedia.org]

- 23. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]

- 25. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic regulation by leucine of translation initiation through the mTOR-signaling pathway by pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. KEGG PATHWAY Database [genome.jp]

- 28. pubs.acs.org [pubs.acs.org]

L-beta-aspartyl-L-leucine CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-beta-aspartyl-L-leucine, a dipeptide composed of L-beta-aspartic acid and L-leucine. Due to the limited specific research available on this particular beta-dipeptide, this document also includes general methodologies for peptide analysis and discusses the known biological roles of its constituent amino acids to infer potential properties and areas for future investigation.

Compound Identification

This compound is a dipeptide where the beta-carboxyl group of aspartic acid forms a peptide bond with the amino group of leucine. While a definitive, single CAS number for this compound is not consistently reported across major chemical databases, several identifiers are available. The alpha isomer, L-alpha-aspartyl-L-leucine, is more commonly documented.

| Identifier Type | Identifier | Source |

| PubChem CID | 3549397 | PubChem |

| HMDB ID | HMDB0011166 | HMDB |

| Molecular Formula | C10H18N2O5 | PubChem, HMDB |

| Molecular Weight | 246.26 g/mol | PubChem |

| IUPAC Name | 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | PubChem |

| Synonyms | beta-Asp-Leu, H-b-ASP-LEU-OH, beta-Aspartylleucine | PubChem |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[1] Experimental data is largely unavailable.

| Property | Value | Source |

| Molecular Weight | 246.26 g/mol | PubChem |

| XLogP3-AA | -3.4 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 246.12157168 g/mol | PubChem |

| Monoisotopic Mass | 246.12157168 g/mol | PubChem |

| Topological Polar Surface Area | 129 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 303 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 2 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Hypothetical Experimental Workflow

Given the lack of specific published experimental protocols for this compound, a general workflow for the synthesis, purification, and characterization of a dipeptide is proposed below. This workflow is based on standard peptide chemistry techniques.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Detailed Methodologies

Synthesis:

-

Protection: The alpha-carboxyl and amino groups of L-beta-aspartic acid and the carboxyl group of L-leucine would be protected using standard protecting groups (e.g., Boc for the amino group and benzyl esters for the carboxyl groups).

-

Coupling: The protected amino acids would be coupled using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or a more modern reagent like HATU. The reaction would be carried out in an appropriate organic solvent (e.g., DMF or DCM) at room temperature.

-

Deprotection: The protecting groups would be removed under conditions that do not cleave the newly formed peptide bond. For example, Boc groups are removed with trifluoroacetic acid (TFA), and benzyl esters by catalytic hydrogenation.

Purification:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude dipeptide would be purified using RP-HPLC with a C18 column. A gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%), would be used to elute the dipeptide.

Characterization:

-

Mass Spectrometry: The molecular weight of the purified dipeptide would be confirmed by electrospray ionization mass spectrometry (ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the covalent structure of the dipeptide and the stereochemistry of the chiral centers.

-

Amino Acid Analysis: The purified dipeptide would be hydrolyzed, and the resulting amino acids analyzed to confirm a 1:1 ratio of aspartic acid and leucine.

Potential Biological Significance

While the specific biological role of this compound is not well-documented, the functions of its constituent amino acids, L-aspartic acid and L-leucine, are well-established. This allows for informed hypotheses about the potential biological activities of the dipeptide.

Caption: Inferred potential biological roles of this compound based on its constituent amino acids.

Inferences from L-Aspartic Acid

L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter in the central nervous system. It is also a key intermediate in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for energy production, and serves as a precursor for the biosynthesis of other amino acids and nucleotides.

Inferences from L-Leucine

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. It is also involved in the regulation of blood sugar levels and the production of growth hormones.

The dipeptide this compound could potentially act as a pro-drug, being hydrolyzed in vivo to release its constituent amino acids. Alternatively, the dipeptide itself may have unique biological activities that warrant further investigation, such as altered transport across cell membranes or different receptor binding affinities compared to its individual components. The presence of the beta-peptide bond may also confer resistance to degradation by certain proteases.

Conclusion and Future Directions

This compound is a dipeptide with defined chemical identifiers but a notable lack of specific research into its synthesis, properties, and biological function. The methodologies and potential roles outlined in this guide are based on established principles of peptide chemistry and the known functions of its constituent amino acids. Future research should focus on the unambiguous synthesis and purification of this compound, followed by in vitro and in vivo studies to elucidate its specific biological activities and potential therapeutic applications. Such studies would contribute valuable knowledge to the fields of biochemistry, pharmacology, and drug development.

References

An In-depth Technical Guide on L-beta-aspartyl-L-leucine and the Pivotal Role of its Constituent, L-leucine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature on the dipeptide L-beta-aspartyl-L-leucine is sparse. This guide summarizes the available data for the dipeptide and provides an in-depth review of its constituent amino acid, L-leucine, which is well-researched and likely dictates the biological activity of the dipeptide upon hydrolysis.

This compound: An Overview

This compound is a dipeptide composed of L-beta-aspartic acid and L-leucine.[1][2] It belongs to the class of organic compounds known as hybrid peptides, which contain at least two different types of amino acids linked by a peptide bond. While detected in some foods, it has not been quantified, and very few articles have been published on this specific dipeptide.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C10H18N2O5 | PubChem[1] |

| Molecular Weight | 246.26 g/mol | PubChem[1] |

| IUPAC Name | 2-[(3-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | PubChem[1] |

| XLogP3 | -2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Exact Mass | 246.12157168 Da | PubChem[1] |

| Monoisotopic Mass | 246.12157168 Da | PubChem[1] |

| Topological Polar Surface Area | 130 Ų | PubChem[1] |

| Heavy Atom Count | 17 | PubChem[1] |

| Complexity | 303 | PubChem[1] |

L-leucine: The Biologically Active Component

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes.[3][] It is not synthesized by the human body and must be obtained from dietary sources.[3] The biological effects of this compound are likely dominated by the bioactivity of L-leucine following enzymatic cleavage of the peptide bond.

L-leucine and the mTOR Signaling Pathway

A primary mechanism of L-leucine's action is the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[][5][6] Leucine's activation of mTOR complex 1 (mTORC1) is a key step in initiating muscle protein synthesis.[6]

Caption: L-leucine activation of the mTORC1 signaling pathway.

Quantitative Effects of L-leucine on Muscle Protein Synthesis

Numerous studies have quantified the impact of L-leucine supplementation on muscle protein synthesis (MPS). The following table summarizes key findings.

| Study Population | Leucine Dosage | Outcome | Reference |

| Elderly Men | Leucine-supplemented meals | 56.6% increase in muscle protein fractional synthesis rate compared to control | [7] |

| Healthy Subjects | Intravenous infusion of L-leucine | Decreased lysine oxidation by ~19% and endogenous leucine flux by ~12% | [8][9] |

L-leucine in Metabolism and Other Biological Functions

Beyond muscle protein synthesis, L-leucine is involved in:

-

Glucose Homeostasis: Leucine infusion has been shown to decrease hepatic glucose production and metabolic clearance of glucose.[8][9]

-

Adipose Tissue Metabolism: Leucine can regulate gene expression related to fatty acid metabolism in adipocytes.

-

Pancreatic β-Cell Function: L-leucine can influence pancreatic β-cell differentiation and function, also through the mTOR pathway.[10]

Experimental Protocols

This section details common methodologies used to investigate the effects of L-leucine.

Stable Isotope Tracer Studies for Muscle Protein Synthesis

A widely used method to quantify muscle protein synthesis in response to L-leucine involves stable isotope tracers.

Objective: To measure the rate of incorporation of labeled amino acids into muscle proteins.

Protocol Outline:

-

Subject Preparation: Subjects are typically studied in a post-absorptive state overnight.

-

Tracer Infusion: A primed, constant intravenous infusion of a stable isotope-labeled amino acid, such as L-[1-¹³C]leucine or L-[ring-²H₅]phenylalanine, is initiated.

-

Blood and Muscle Sampling:

-

Baseline blood and muscle biopsy samples are collected before the intervention (e.g., L-leucine ingestion).

-

Following the intervention, timed serial blood samples are drawn to measure plasma amino acid concentrations and isotopic enrichment.

-

A second muscle biopsy is taken from the same muscle (e.g., vastus lateralis) after a defined period to determine the incorporation of the tracer into muscle protein.

-

-

Sample Analysis:

-

Plasma samples are analyzed for amino acid concentrations via techniques like HPLC.

-

Isotopic enrichment in plasma and muscle protein is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula:

FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

Where:

-

E_p1 and E_p2 are the enrichments of the tracer in the protein pool at two time points.

-

E_precursor is the average enrichment of the precursor pool (plasma or intracellular amino acid).

-

t is the time interval between biopsies.

-

Caption: Workflow for a stable isotope tracer study.

Western Blotting for Signaling Pathway Analysis

To assess the activation of signaling pathways like mTORC1 by L-leucine, Western blotting is a standard technique.

Objective: To detect and quantify the phosphorylation status of key signaling proteins.

Protocol Outline:

-

Sample Collection and Lysis: Tissue or cell samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated S6K1 or total S6K1).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent or fluorescent substrate is added, and the signal is captured using an imaging system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) and to the total amount of the target protein.

Future Research Directions for this compound

Given the limited data on this compound, future research could explore:

-

Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide to understand its stability and whether it is hydrolyzed to its constituent amino acids in vivo.

-

Biological Activity: Comparing the effects of this compound to an equimolar dose of L-leucine on key outcomes like muscle protein synthesis and mTOR signaling.

-

Unique Properties: Exploring potential unique biological activities of the intact dipeptide that differ from L-leucine alone.

Conclusion

While this compound itself is an understudied dipeptide, its constituent L-leucine is a potent modulator of muscle protein synthesis and metabolic signaling. The well-established role of L-leucine in activating the mTORC1 pathway provides a strong foundation for hypothesizing the biological effects of this compound, assuming its in vivo hydrolysis. The experimental protocols detailed in this guide are fundamental to further elucidating the physiological roles of L-leucine and can be adapted to investigate the specific properties of this compound, paving the way for potential applications in clinical nutrition and drug development.

References

- 1. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Asp(Leu-OH)-OH | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Leucine - Wikipedia [en.wikipedia.org]

- 5. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dietitiansondemand.com [dietitiansondemand.com]

- 7. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. diabetesjournals.org [diabetesjournals.org]

Potential Research Directions for L-beta-aspartyl-L-leucine: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

L-beta-aspartyl-L-leucine is a dipeptide composed of L-aspartic acid and L-leucine, linked via a beta-amide bond. Despite its simple structure, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its biological activities, signaling pathways, and potential therapeutic applications. The Human Metabolome Database lists it as a known compound, detected in some food sources, but provides no data on its physiological effects. This whitepaper outlines potential research directions for this compound, drawing hypotheses from the known biological roles of its constituent amino acids and the unique properties of beta-peptides. The following sections propose specific avenues of investigation, including detailed hypothetical experimental protocols and potential signaling pathways for exploration, to catalyze future research into this understudied molecule.

Introduction to this compound

This compound is a hybrid peptide, distinguished by the linkage between the beta-carboxyl group of aspartic acid and the amino group of leucine. This contrasts with the more common alpha-peptide bond found in proteins. This structural difference may have profound implications for its biological stability and activity. Research on other beta-aspartyl peptides has shown that the inclusion of a beta-amide bond can lead to a loss of the physiological activity observed in their alpha-linked counterparts, suggesting that the bioactivity of this compound cannot be directly inferred from its constituent amino acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₅ | PubChem |

| Molecular Weight | 246.26 g/mol | PubChem |

| Synonyms | beta-Asp-Leu, H-β-Asp-Leu-OH | PubChem |

| Structure | A dipeptide of L-aspartic acid and L-leucine with a beta-peptide bond. | Human Metabolome Database |

Proposed Research Directions

Given the limited data on this compound, the following research directions are proposed to elucidate its potential biological significance.

Investigation of Metabolic Stability and Bioavailability

A crucial first step is to understand the metabolic fate of this compound. Beta-peptides are often more resistant to enzymatic degradation than their alpha-peptide counterparts.

Hypothesis: this compound exhibits greater stability against proteolysis compared to its alpha-linked isomer, L-alpha-aspartyl-L-leucine, leading to higher bioavailability.

Proposed Experiments:

-

In vitro enzymatic degradation assay: Incubate the dipeptide with various proteases (e.g., pepsin, trypsin, chymotrypsin) and peptidases and analyze its degradation over time using HPLC-MS.

-

Cell culture permeability assay: Utilize Caco-2 cell monolayers to assess the intestinal permeability of the dipeptide.

-

Pharmacokinetic studies in animal models: Administer the dipeptide to rodents and measure its concentration in plasma over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Exploration of a Potential Role in Modulating mTOR Signaling

L-leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][2] It is plausible that this compound, if it can be transported into cells and either release L-leucine or mimic its effects, could modulate this pathway.

Hypothesis: this compound influences the mTOR signaling cascade, potentially impacting muscle protein synthesis and cell metabolism.

Proposed Experiments:

-

Western blot analysis: Treat muscle cell cultures (e.g., C2C12 myotubes) with the dipeptide and measure the phosphorylation status of key mTOR pathway proteins such as mTOR, S6K1, and 4E-BP1.

-

Protein synthesis assay: Quantify the rate of protein synthesis in treated cells using techniques like SUnSET (surface sensing of translation) or radioisotope incorporation.

-

Gene expression analysis: Use RT-qPCR to examine the expression of genes involved in muscle growth and atrophy.

Assessment of Neuroactivity

L-aspartic acid is an excitatory neurotransmitter. While the beta-linkage may alter its activity, the potential for this compound to interact with neuronal receptors warrants investigation.

Hypothesis: this compound possesses neuromodulatory properties.

Proposed Experiments:

-

Receptor binding assays: Test the affinity of the dipeptide for various glutamate receptors (e.g., NMDA, AMPA) in vitro.

-

Electrophysiological studies: Use patch-clamp techniques on cultured neurons to determine if the dipeptide can elicit or modulate neuronal firing.

-

Behavioral studies in animal models: Assess changes in locomotion, anxiety, and cognitive function in rodents following administration of the dipeptide.

Hypothetical Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments proposed above.

Protocol: In Vitro mTOR Signaling Assay

-

Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS until they reach 80-90% confluency. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

Treatment: Starve the myotubes in serum-free DMEM for 4 hours. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include L-leucine as a positive control and a vehicle (e.g., PBS) as a negative control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use a loading control such as GAPDH.

-

Analysis: Quantify band intensities using densitometry and normalize the levels of phosphorylated proteins to their total protein levels.

Protocol: Caco-2 Permeability Assay

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

-

Transport Study: Add this compound to the apical side of the Transwell insert. Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

-

Quantification: Analyze the concentration of the dipeptide in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothetical signaling pathway and an experimental workflow for investigating this compound.

Conclusion and Future Outlook

This compound represents a molecule of unknown biological significance. The research directions proposed in this whitepaper provide a roadmap for its systematic investigation. By exploring its metabolic stability, its potential to modulate key cellular signaling pathways like mTOR, and its possible neuroactive properties, the scientific community can begin to unravel the functional role of this dipeptide. The unique beta-amide linkage suggests that it may possess novel properties, such as enhanced stability, which could be of interest for therapeutic development. Future research in this area is not only warranted but holds the potential for exciting new discoveries in peptide science and pharmacology.

References

Methodological & Application

Application Notes and Protocols for the Quantification of L-beta-aspartyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-aspartyl-L-leucine is a dipeptide of interest in various fields, including food science, metabolomics, and pharmaceutical development. As a potential biomarker and a component in food products, its accurate quantification is crucial. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be adaptable for various sample matrices, including biological fluids and food products.

Analytical Methods Overview

The quantification of small peptides like this compound can be challenging due to their low abundance and potential for matrix interference.[1] The two primary recommended methods are:

-

HPLC-UV: A robust and widely available technique suitable for relatively high concentration samples. Derivatization is often employed to enhance sensitivity.

-

LC-MS/MS: A highly sensitive and selective method ideal for detecting trace amounts of the analyte in complex matrices.[2] It is the preferred method for clinical and pharmacokinetic studies.[2]

Data Presentation: Quantitative Method Parameters

The following tables summarize the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of dipeptides, which can be considered representative for this compound analysis.

Table 1: HPLC-UV Method Performance

| Parameter | Typical Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Table 2: LC-MS/MS Method Performance

| Parameter | Typical Value |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.999[3] |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL[2] |

| Accuracy (% Recovery) | 90 - 110%[4] |

| Precision (% RSD) | < 10%[4] |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a method for the quantification of this compound using HPLC with UV detection, including a pre-column derivatization step to enhance sensitivity.

1. Materials and Reagents

-

This compound standard

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

Boric acid buffer (0.4 M, pH 10.2)

-

Sample matrix (e.g., plasma, food extract)

2. Sample Preparation

-

Protein Precipitation (for biological samples): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Derivatization:

-

To 50 µL of the supernatant or standard solution, add 50 µL of boric acid buffer.

-

Add 10 µL of OPA reagent.

-

Mix and let the reaction proceed for 2 minutes at room temperature.

-

Add 400 µL of the initial mobile phase to stop the reaction and dilute the sample.

-

-

Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection.

3. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 40% B

-

20-22 min: 40% to 95% B

-

22-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection: 338 nm

4. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using a triple quadrupole mass spectrometer.

1. Materials and Reagents

-

This compound standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA)

-

Sample matrix (e.g., plasma, food extract)

2. Sample Preparation

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 100 µL of sample, add 10 µL of IS solution and 200 µL of 4% phosphoric acid.

-

Load the mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

3. LC-MS/MS Conditions

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2% to 50% B

-

5-5.5 min: 50% to 98% B

-

5.5-6.5 min: 98% B

-

6.5-7 min: 98% to 2% B

-

7-8 min: 2% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (Hypothetical):

-

This compound: Precursor ion (Q1) -> Product ion (Q3)

-

Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

-

(Note: Specific MRM transitions need to be optimized by infusing the analyte and IS into the mass spectrometer.)

-

4. Data Analysis

-

Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

-

Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

Caption: Workflow for HPLC-UV quantification of this compound.

Caption: Workflow for LC-MS/MS quantification of this compound.

References

Application Note: Quantitative Analysis of L-beta-aspartyl-L-leucine in Biological Matrices using HPLC-MS/MS

Introduction

L-beta-aspartyl-L-leucine is a dipeptide of interest in various fields of biochemical and pharmaceutical research. Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker. This application note describes a robust and sensitive method for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this dipeptide.

Experimental Workflow

A generalized workflow for the HPLC-MS/MS analysis of this compound from biological samples is presented below. The process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Protocols

1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results in HPLC-MS/MS analysis.[1][2] The following protocol is a general guideline for the extraction of this compound from plasma.

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) - Optional Cleanup: For cleaner samples and to minimize matrix effects, an optional SPE cleanup can be performed.[2]

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Dry the eluate under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for injection.

-

2. HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following are suggested starting conditions.

HPLC Parameters:

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 2% B for 1 min, 2-95% B in 8 min, hold at 95% B for 2 min, return to 2% B in 0.1 min, and re-equilibrate for 2.9 min. |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

The MRM transitions must be optimized by infusing a standard solution of this compound. Based on the molecular weight of this compound (246.26 g/mol )[3] and common fragmentation patterns of peptides[4][5][6], plausible precursor and product ions are suggested below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 247.1 | 132.1 (Leucine immonium ion) | 20 | 15 |

| This compound | 247.1 | 86.1 (Leucine fragment) | 20 | 25 |

| Internal Standard (hypothetical) | 252.1 | 137.1 | 20 | 15 |

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of this compound in spiked plasma samples to demonstrate the method's performance.

| Sample ID | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | CV (%) |

| QC Low | 10 | 9.8 | 98.0 | 4.5 |

| QC Mid | 100 | 102.1 | 102.1 | 3.2 |

| QC High | 1000 | 995.4 | 99.5 | 2.8 |

| Blank | 0 | Not Detected | - | - |

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression and key considerations at each stage of the analytical method.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. ucd.ie [ucd.ie]

- 3. This compound | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mascot help: Peptide fragmentation [matrixscience.com]

- 6. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Synthesis of L-beta-aspartyl-L-leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient construction of peptide chains. This application note provides a detailed protocol for the synthesis of the dipeptide L-beta-aspartyl-L-leucine using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The incorporation of a β-amino acid, such as L-beta-aspartic acid, presents unique challenges compared to standard α-amino acid peptide synthesis, primarily concerning coupling efficiency and potential side reactions. This protocol outlines the necessary steps, from resin preparation to final cleavage and purification, to successfully synthesize this dipeptide.

Core Principles

The synthesis is performed on a solid support resin, typically a Wang resin for the production of a C-terminal carboxylic acid. The synthesis proceeds from the C-terminus to the N-terminus. The L-leucine residue is first attached to the resin. Subsequently, the Fmoc protecting group on the N-terminus of leucine is removed, and the protected L-beta-aspartic acid is coupled to the free amine. Finally, the dipeptide is cleaved from the resin, and all protecting groups are removed.

A critical aspect of synthesizing peptides containing aspartic acid is the potential for aspartimide formation, a side reaction that can lead to a mixture of α- and β-aspartyl peptides and racemization.[1][2] Careful selection of protecting groups and coupling conditions is essential to minimize this side reaction. For the purpose of this protocol, we will utilize a side-chain protected Fmoc-L-beta-aspartic acid derivative, such as Fmoc-L-beta-Asp(OtBu)-OH, to prevent side-chain related issues during coupling.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Fmoc-L-Leu-Wang Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard Supplier |

| Fmoc-L-beta-Asp(OtBu)-OH | Synthesis Grade | Specialized Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Standard Supplier |

| Piperidine | Anhydrous | Standard Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Standard Supplier |

| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |

| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |

| Diethyl ether | Anhydrous | Standard Supplier |

Resin Preparation and Swelling

-

Place 100 mg of Fmoc-L-Leu-Wang resin (assuming a loading of 0.6 mmol/g, which corresponds to 0.06 mmol) in a fritted syringe reaction vessel.

-

Add 2 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with occasional agitation.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection of Leucine

-

Add 2 mL of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 20 minutes at room temperature to ensure complete removal of the Fmoc group.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5 x 2 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test will result in a deep blue color.

Coupling of Fmoc-L-beta-Asp(OtBu)-OH

Due to the potentially lower reactivity of β-amino acids, a slightly longer coupling time or a double coupling strategy may be employed to ensure high coupling efficiency.

-

In a separate vial, dissolve Fmoc-L-beta-Asp(OtBu)-OH (3 equivalents, 0.18 mmol, 74 mg), HOBt (3 equivalents, 0.18 mmol, 27 mg) in 1 mL of DMF.

-

Add DIC (3 equivalents, 0.18 mmol, 28 µL) to the solution and pre-activate for 15-20 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For β-amino acids, a longer coupling time is often beneficial.

-

After the coupling, drain the reaction solution.

-

Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a successful coupling. If the test is positive, a second coupling step is recommended.

Final Fmoc Deprotection

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes at room temperature.

-

Drain the piperidine solution.

-

Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.

-

Add the cleavage cocktail to the dried resin in the reaction vessel.

-

Agitate the mixture for 2-3 hours at room temperature. TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the deprotection of the side chain.

-

After the cleavage is complete, filter the solution from the resin beads into a clean collection tube.

-

Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

A white precipitate of the dipeptide should form.

-

Centrifuge the mixture to pellet the peptide.

-